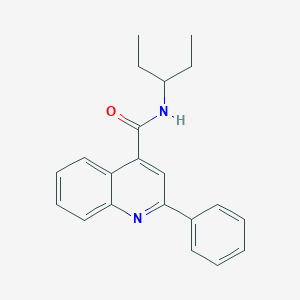
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide, also known as EPCQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EPCQ belongs to the class of quinolinecarboxamide compounds, which have been found to exhibit diverse biological activities.
作用機序
The exact mechanism of action of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, studies have suggested that N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide induces apoptosis and cell cycle arrest in cancer cells. N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the replication of HIV-1 and hepatitis C virus. Additionally, N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide exhibits antibacterial activity against various strains of bacteria. However, the exact biochemical and physiological effects of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide on humans are not fully understood.
実験室実験の利点と制限
One of the advantages of using N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its diverse biological activities. N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit anticancer, antiviral, and antimicrobial activities, making it a potential drug candidate for various diseases. Additionally, N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide can be synthesized using various methods, making it easily accessible for research purposes. However, one of the limitations of using N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its potential toxicity. In vitro studies have shown that N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide exhibits cytotoxicity towards normal cells at high concentrations, indicating the need for further toxicity studies.
将来の方向性
There are several future directions for the research of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide. One direction is to investigate the exact mechanism of action of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide. Understanding the mechanism of action will provide insights into the potential targets of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide and aid in the development of more effective drugs. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in vivo. This will provide information on the absorption, distribution, metabolism, and excretion of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in the body, as well as its efficacy and toxicity. Additionally, further studies are needed to investigate the potential applications of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in various diseases, such as cancer, viral infections, and bacterial infections.
合成法
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide can be synthesized using various methods, including the reaction of 4-chloro-2-phenylquinoline with ethyl propylamine, followed by the reaction with sodium hydroxide and acetic anhydride. The product obtained is then purified using column chromatography. Another method involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with ethyl propylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, followed by the reaction with thionyl chloride. The product obtained is then reacted with ammonia to yield N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide.
科学的研究の応用
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit various biological activities, including anticancer, antiviral, and antimicrobial activities. In vitro studies have shown that N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the replication of HIV-1 and hepatitis C virus. Additionally, N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-pentan-3-yl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-3-16(4-2)22-21(24)18-14-20(15-10-6-5-7-11-15)23-19-13-9-8-12-17(18)19/h5-14,16H,3-4H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBSLAWZAPEVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pentan-3-yl)-2-phenylquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)
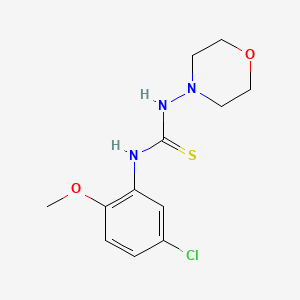
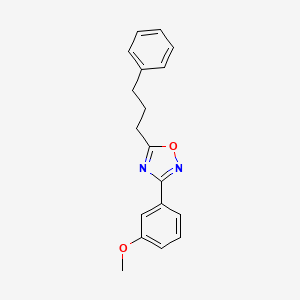
![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)
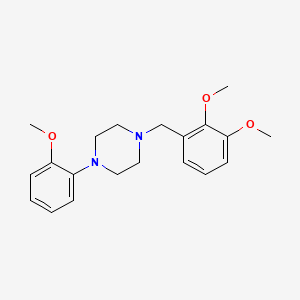
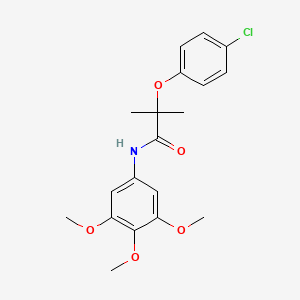

![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)